2-(Oxetan-3-yl)propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Oxetan-3-yl)propane-1,3-diol is a chemical compound that features an oxetane ring, a four-membered cyclic ether, attached to a propane-1,3-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxetan-3-yl)propane-1,3-diol typically involves the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of a base such as sodium ethoxide in ethanol. This reaction forms the oxetane ring, resulting in 3-(bromomethyl)oxetan-3-yl methanol, which can then be further modified to yield the desired compound .
Industrial Production Methods
Industrial production methods for oxetane derivatives often involve similar cyclization reactions, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification of the final product may involve techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Oxetan-3-yl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The bromomethyl group in intermediate compounds can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as phenols or amines can be used in the presence of bases like potassium carbonate (K₂CO₃) in solvents like acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield carboxylic acids, while substitution reactions can produce a variety of functionalized oxetane derivatives.
Scientific Research Applications
2-(Oxetan-3-yl)propane-1,3-diol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Oxetane derivatives are being explored for their potential as drug candidates due to their stability and ability to interact with biological targets.
Industry: The compound is used in the production of polymers and other materials with specialized properties
Mechanism of Action
The mechanism of action of 2-(Oxetan-3-yl)propane-1,3-diol involves its interaction with molecular targets through its oxetane ring and hydroxyl groups. The oxetane ring can act as a hydrogen bond acceptor, enhancing the compound’s solubility and stability. Additionally, the hydroxyl groups can participate in various chemical reactions, facilitating the formation of new bonds and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Oxetane: A simpler compound with a four-membered ring structure, used as a building block in organic synthesis.
3-(Bromomethyl)oxetan-3-yl methanol: An intermediate in the synthesis of 2-(Oxetan-3-yl)propane-1,3-diol.
Oxetanocin A: A natural product containing an oxetane ring, known for its antiviral properties.
Uniqueness
This compound is unique due to its combination of an oxetane ring and a propane-1,3-diol backbone. This structure imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C6H12O3 |
---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
2-(oxetan-3-yl)propane-1,3-diol |
InChI |
InChI=1S/C6H12O3/c7-1-5(2-8)6-3-9-4-6/h5-8H,1-4H2 |
InChI Key |
ORRVJXJMNZYQRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)C(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.